2'-Benzyloxycarbonyl Nor-D-seco-taxol 2'-Benzyloxycarbonyl Nor-D-seco-taxol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210814
InChI:
SMILES:
Molecular Formula: C₅₅H₅₇NO₁₆
Molecular Weight: 988.04

2'-Benzyloxycarbonyl Nor-D-seco-taxol

CAS No.:

Cat. No.: VC0210814

Molecular Formula: C₅₅H₅₇NO₁₆

Molecular Weight: 988.04

* For research use only. Not for human or veterinary use.

2'-Benzyloxycarbonyl Nor-D-seco-taxol -

Specification

Molecular Formula C₅₅H₅₇NO₁₆
Molecular Weight 988.04

Introduction

Chemical Properties and Structure

2'-Benzyloxycarbonyl Nor-D-seco-taxol possesses a complex chemical structure with specific physicochemical properties that determine its utility in synthetic chemistry. The compound has been characterized with the following properties:

PropertyValue
Molecular FormulaC55H57NO16
Molecular Weight988.04 g/mol
Physical AppearancePale Brown Foam
SolubilityChloroform, DCM, Ethyl Acetate, Methanol
Catalog NumberRCLST530782 (Clinivex) / ALN-P032072 (Alentris)
StabilityNo Data Available
Storage ConditionNo Data Available

The full chemical name of 2'-Benzyloxycarbonyl Nor-D-seco-taxol is (2S,3aS,4S,4aR,5S,6S,8S,8aS,10R)-10-acetoxy-5-(acetoxymethyl)-2-(((2R,3R)-3-benzamido-2-(((benzyloxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-5,6,8-trihydroxy-1,8a-dimethyl-9-oxo-3a-(prop-1-en-2-yl)-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-4-yl benzoate . This extensive name captures the stereochemical complexity and functional diversity of the molecule.

The complexity of the molecule is further illustrated by its SMILES notation, which encodes its three-dimensional structure: OC@(COC(C)=O)C@@([H])C@@HOC(C7=CC=CC=C7)=O .

Role in Paclitaxel Synthesis

2'-Benzyloxycarbonyl Nor-D-seco-taxol serves as a critical intermediate in the semi-synthetic pathway toward paclitaxel and related taxane compounds . The compound's importance lies in its position within the synthetic sequence, representing an advanced precursor that can be further elaborated to yield the final active pharmaceutical ingredients.

In the context of paclitaxel synthesis, the benzyloxycarbonyl (Cbz) protecting group at the 2' position plays a crucial role by:

  • Providing selective protection of the 2' hydroxyl group during chemical manipulations at other positions

  • Offering a group that can be selectively removed under specific conditions when required

  • Enabling chemoselectivity in subsequent transformations

The development of efficient synthetic pathways involving intermediates like 2'-Benzyloxycarbonyl Nor-D-seco-taxol has been crucial in addressing the supply challenges associated with paclitaxel. Initially, paclitaxel was isolated from the bark of the Pacific yew tree, a process that was both environmentally problematic and insufficient to meet clinical demand. Semi-synthetic approaches using intermediates like 2'-Benzyloxycarbonyl Nor-D-seco-taxol have helped overcome these limitations.

The "Nor-D-seco" portion of the structure refers to a specific modification of the taxane skeleton. In this context, "Nor" typically indicates the removal of a methyl group, while "seco" refers to a ring cleavage, specifically in the D-ring of the taxane structure. These structural modifications are strategic steps in the synthetic pathway that facilitate the construction of the complex paclitaxel architecture.

Structural Relationship to Paclitaxel

2'-Benzyloxycarbonyl Nor-D-seco-taxol shares significant structural similarities with paclitaxel while featuring key modifications that define its role as a synthetic intermediate. Understanding these relationships provides insight into the compound's importance in anticancer drug development.

Paclitaxel's structural foundation comprises the A, B, and C ring systems with various functional groups including hydroxyl, benzoyl, and acetyl groups, along with an oxetane ring . The C13 side chain, specifically (2′R,3′S)-N-benzoyl-3′-phenylisoserine, contains hydroxyl and benzoyl functional groups and is connected to the core at C13. This side chain is critical for paclitaxel's biological activity.

In 2'-Benzyloxycarbonyl Nor-D-seco-taxol, several key modifications are present:

These modifications represent strategic chemical transformations that facilitate the synthesis process while maintaining the essential structural elements needed for eventual conversion to active taxane compounds. The importance of correctly configuring these structural elements cannot be overstated, as research has shown that even minor alterations in the taxane structure can significantly affect biological activity .

Methods of Characterization and Analysis

The characterization of complex molecules like 2'-Benzyloxycarbonyl Nor-D-seco-taxol requires sophisticated analytical techniques to confirm identity, purity, and structural integrity. While specific analytical data for this compound is limited in the available literature, standard methods for taxane characterization typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecular structure, including the arrangement of atoms and stereochemistry

  • Mass Spectrometry, which confirms molecular weight and can provide fragmentation patterns characteristic of specific structural features

  • Infrared Spectroscopy (IR), which identifies functional groups such as carbonyls, hydroxyls, and other key moieties

  • High-Performance Liquid Chromatography (HPLC), which assesses purity and can be used for isolation

  • X-ray Crystallography, which provides definitive three-dimensional structural information when crystalline material is available

For 2'-Benzyloxycarbonyl Nor-D-seco-taxol specifically, the molecular formula (C55H57NO16) and molecular weight (988.04 g/mol) have been established . Additionally, its physical appearance as a pale brown foam and solubility characteristics in organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol have been documented .

The structural complexity of taxanes has led to the development of specialized analytical techniques. For example, research on paclitaxel conformations has utilized REDOR (Rotational-Echo Double-Resonance) NMR measurements to determine internuclear distances and establish three-dimensional conformational details . Similar techniques would be applicable to the structural characterization of 2'-Benzyloxycarbonyl Nor-D-seco-taxol.

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